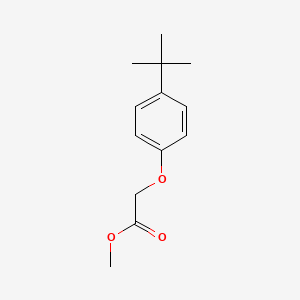

Methyl 2-(4-(tert-butyl)phenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-tert-butylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15-4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLZIJMSCPKFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237113 | |

| Record name | NSC 406678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88530-52-3 | |

| Record name | Methyl (p-tert-butylphenoxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088530523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88530-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 406678 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL (P-TERT-BUTYLPHENOXY)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W6BM568RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Reaction Mechanisms of Methyl 2 4 Tert Butyl Phenoxy Acetate

Reactivity of the Phenoxyacetate (B1228835) Linkage

The phenoxyacetate portion of the molecule, consisting of an ester group connected to an aromatic ring via an ether linkage, is a primary site for chemical reactions. Its reactivity is largely defined by the stability of the ester and ether bonds under various conditions.

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester group in Methyl 2-(4-(tert-butyl)phenoxy)acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylate and an alcohol. This transformation is most commonly catalyzed by a base. thieme-connect.de

The prevalent mechanism for the hydrolysis of simple esters like this one is base-catalyzed acyl-oxygen cleavage. thieme-connect.deic.ac.uk In this process, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, cleaving the bond between the acyl group and the methoxy (B1213986) group (the acyl-oxygen bond) to produce 4-(tert-butyl)phenoxyacetic acid and methanol (B129727).

An alternative, though much rarer, pathway is alkyl-oxygen cleavage, where the bond between the oxygen atom and the methyl group is broken. ic.ac.uk This mechanism is generally disfavored for methyl esters but can be facilitated under specific conditions, such as with highly nucleophilic reagents. ic.ac.uk

The stability of the ester is influenced by reaction conditions such as pH, temperature, and the solvent used. For instance, base-catalyzed hydrolysis is typically performed using alkali metal hydroxides, like lithium hydroxide, in aqueous solvent mixtures. thieme-connect.de

| Reagent | Solvent System | Typical Temperature | Mechanism |

|---|---|---|---|

| Alkali Metal Hydroxides (e.g., LiOH, NaOH) | Aqueous Methanol, THF/Methanol/H₂O | Room Temperature to 35°C | Acyl-Oxygen Cleavage (Base-Catalyzed) |

| Strong Acids (e.g., H₂SO₄) | Aqueous solution | Elevated | Acyl-Oxygen Cleavage (Acid-Catalyzed) |

Oxidative Transformations Involving the Ether Bond

The ether linkage in the phenoxyacetate structure can undergo oxidative cleavage, particularly through advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH). unh.edu While direct studies on this compound are limited, analogies can be drawn from research on similar structures like methyl tert-butyl ether (MTBE). unh.eduafit.edu

Oxidation can occur on both sides of the ether linkage. unh.edu Attack by hydroxyl radicals can lead to the formation of unstable intermediates that subsequently decompose, breaking the C-O ether bond. This process can result in the formation of phenols and various other degradation byproducts. unh.eduafit.edu Photoredox catalysis represents a modern approach for the chemoselective cleavage of phenolic ethers, proceeding through the formation of an arene radical cation intermediate. chemrxiv.org

Influence of the tert-Butyl Group on Molecular Reactivity

The large and branched tert-butyl group attached to the aromatic ring significantly modulates the molecule's reactivity through both steric and electronic effects.

Steric Hindrance Effects on Adjacent Reaction Sites

Steric hindrance refers to the influence of a bulky group on the rate and pathway of a reaction due to its physical size. The tert-butyl group is notably bulky and exerts significant steric effects. taylorandfrancis.comstackexchange.com

This bulkiness can impede the approach of reagents to nearby reaction sites, particularly the ortho positions on the aromatic ring. stackexchange.comstackexchange.com In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the tert-butyl group sterically blocks the adjacent ortho positions, leading to a preference for substitution at the less hindered para position (relative to the phenoxyacetate group). stackexchange.com This steric hindrance can also affect the solvation of the molecule at the reaction site, which can, in some cases, lead to an unexpected increase in reaction rate, an effect known as steric acceleration. researchgate.net

| Effect | Description | Consequence for Reactivity |

|---|---|---|

| Steric Shielding | The bulky group physically blocks access to adjacent positions (ortho-positions). | Decreased reaction rates at ortho-positions; regioselectivity favoring meta and para positions. stackexchange.comstackexchange.com |

| Hindrance to Solvation | The group can interfere with the organization of solvent molecules around a reaction center. | Can alter reaction kinetics and activation parameters. researchgate.net |

| Steric Acceleration | Relief of steric strain in the transition state can increase reaction rates. | Can lead to unexpectedly high reactivity for certain reactions. researchgate.net |

Electronic Effects on Aromatic Ring Activation and Stability

The tert-butyl group influences the electronic properties of the aromatic ring through a combination of inductive and hyperconjugative effects. stackexchange.com It is generally considered an electron-donating group. stackexchange.comcardiff.ac.uk

Inductive Effect : The tert-butyl group donates electron density to the aromatic ring through the sigma bond network. This occurs because the sp2 hybridized carbons of the ring are more electronegative than the sp3 hybridized carbon of the tert-butyl group. stackexchange.com

Hyperconjugation : Although considered a smaller effect than in toluene, carbon-carbon hyperconjugation can also contribute to electron donation, further stabilizing carbocation intermediates formed during electrophilic substitution. stackexchange.com

By donating electron density, the tert-butyl group activates the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene (B151609). stackexchange.com This electron donation preferentially stabilizes intermediates with the positive charge at the ortho and para positions, making the tert-butyl group an ortho-para director. stackexchange.com However, due to the steric hindrance mentioned previously, the para product is often favored. stackexchange.com The insertion of tert-butyl groups has been shown to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) in related aromatic systems. nih.govrsc.org

Photochemical Reactions and Singlet Oxygen Interactions

The aromatic and carbonyl components of this compound suggest potential for photochemical activity. Upon absorption of light, molecules can become photosensitizers, transferring energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). mdpi.comrsc.org

Singlet oxygen can participate in several types of reactions with organic molecules: scripps.edu

[4+2] Cycloaddition : With conjugated diene systems.

[2+2] Cycloaddition : With electron-rich alkenes.

Ene Reaction : With olefins that have an allylic hydrogen atom.

Given the structure of this compound, the aromatic ring could potentially react with singlet oxygen, although such reactions are generally less common than with alkenes. More likely, the molecule itself could act as a photosensitizer for the formation of singlet oxygen, which could then react with other substrates in the system. mdpi.com The presence of the tert-butyl group might influence the efficiency of self-sensitization or the subsequent reaction pathways. mdpi.com

Radical-Mediated Transformations and Antioxidant Mechanisms of this compound

Direct experimental studies on the radical-mediated transformations and specific antioxidant mechanisms of this compound are not extensively available in the current scientific literature. However, based on the well-established chemistry of structurally related phenolic compounds and phenoxyacetates, a scientifically grounded projection of its reactivity can be formulated. The key structural features influencing these reactions are the 4-tert-butylphenol (B1678320) group and the methyl acetate (B1210297) substituent attached via an ether linkage.

The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. In the case of this compound, the primary mechanism of antioxidant action would likely involve the formation of a phenoxy radical. This process is characteristic of hindered phenols, which are known to be effective radical scavengers. The tert-butyl group at the para position plays a crucial role in stabilizing the resulting phenoxy radical through electron donation. This stabilization enhances the compound's ability to act as a chain-breaking antioxidant, interrupting the propagation of radical chain reactions that are central to oxidative processes.

The general mechanism for the radical scavenging activity can be depicted as follows:

ArOH + R• → ArO• + RH

Where ArOH represents the phenolic compound and R• is a free radical. The resulting phenoxy radical (ArO•) is relatively stable and less likely to initiate further oxidative reactions.

Potential radical-mediated transformations of the newly formed phenoxy radical could include dimerization or further oxidation. For instance, two phenoxy radicals can couple to form C-C or C-O linked dimers. Such dimerization reactions are known to occur with other tert-butylated phenols. Additionally, under highly oxidative conditions, the phenoxy radical could be further oxidized to form quinone-type structures.

The antioxidant efficacy of various phenolic compounds can be quantitatively compared using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the concentration of the antioxidant required to decrease the initial DPPH concentration by 50% (IC50). While specific data for this compound is not available, the table below presents the antioxidant activity of some related phenoxyacetic acid derivatives, providing a comparative context for its potential efficacy.

| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) | Nitric Oxide Radical Scavenging Activity (IC50 in µg/mL) | Hydrogen Peroxide Radical Scavenging Activity (IC50 in µg/mL) |

|---|---|---|---|

| (4-Benzoyl-phenoxy)-acetic acid | 48.23 | 49.12 | 45.23 |

| (4-(4-Chloro-benzoyl)-phenoxy)-acetic acid | 45.12 | 46.23 | 43.15 |

| (4-(4-Methoxy-benzoyl)-phenoxy)-acetic acid | 52.34 | 54.18 | 42.18 |

| Ascorbic Acid (Standard) | 42.13 | 43.45 | 40.23 |

This table presents data for structurally related compounds to provide a comparative context, as direct experimental data for this compound is not available. The data is sourced from studies on (4-benzoyl-phenoxy)-acetic acid derivatives. antiox.org

It is important to note that the methyl acetate group in this compound could potentially undergo hydrolysis to yield 2-(4-(tert-butyl)phenoxy)acetic acid. This carboxylic acid derivative might exhibit different solubility and reactivity profiles, which could, in turn, influence its antioxidant activity and its participation in radical-mediated transformations. Further experimental investigation is necessary to fully elucidate the specific radical-mediated pathways and antioxidant mechanisms of this compound.

Structure Activity Relationship Sar Studies of Methyl 2 4 Tert Butyl Phenoxy Acetate Analogs

Conformational Analysis and Molecular Recognition

In a related V-shaped molecule, tert-butyl 2-[4-(2-{4-[(tert-butoxycarbonyl)methoxy]-3-methylphenyl}-2-propyl)-2-methylphenoxy]acetate, crystallographic studies show that the four-atom –O–CH2–C(=O)–O– linkage between the aromatic ring and the tert-butyl group can adopt distinct conformations. nih.govresearchgate.net Specifically, it can assume a (–)anti-periplanar conformation with an O–C–C–O torsion angle of approximately -173.7° or a (–)syn-periplanar conformation with a torsion angle of about -10.2°. nih.govresearchgate.net This flexibility allows the molecule to present different shapes, such as a "W" or a "U" shape, which can be crucial for fitting into a receptor's binding pocket. researchgate.net Studies on other cyclic systems have also demonstrated a clear preference for specific conformations in both solution and solid states, underscoring the influence of substituents on the molecule's preferred spatial arrangement. ethz.ch

Role of the tert-Butyl Group in Hydrophobic Interactions with Biological Targets

The tert-butyl group is a prominent feature in many biologically active molecules due to its significant hydrophobicity. This characteristic plays a crucial role in the initial, non-covalent association of a ligand with its biological target, often a protein. The sequestration of nonpolar groups away from an aqueous environment is a primary thermodynamic driving force for protein folding and ligand binding. nih.gov

Influence of Steric Bulk on Receptor Binding Affinity

The size and volume of the tert-butyl group introduce considerable steric bulk. This steric hindrance can have a dual effect on receptor binding. On one hand, the large size can protect the core of the molecule from rapid oxidation and unwanted reactions, thereby enhancing its stability. mdpi.com On the other hand, it can physically obstruct the molecule from achieving an optimal fit within a constrained binding site. mdpi.comnih.gov

The influence of steric effects on ligand-receptor interactions can be quantified. Mathematical models have been developed that introduce a "steric hindrance factor" to account for the fraction of unbound ligand sites that remain accessible to a receptor. nih.gov This factor considers the size of both the receptor and the ligand. If the binding pocket is sufficiently large and accommodating, the bulky tert-butyl group can establish numerous van der Waals contacts, enhancing binding affinity. Conversely, if the binding site is narrow, the steric bulk may prevent the ligand from binding altogether or force it into a less favorable conformation, thereby reducing its affinity.

Impact of Aromatic Substitutions on Biological Activity

Modifying the substituents on the aromatic ring of phenoxyacetate (B1228835) derivatives is a key strategy for fine-tuning their biological activity. The nature, position, and electronic properties of these substituents can profoundly alter how the molecule interacts with its target.

Studies on 2-phenoxybenzamides, for instance, demonstrated that replacing a 4-fluorophenoxy substituent with a phenoxy or acetamidophenoxy group led to a distinct decrease in antiplasmodial activity. mdpi.com This highlights that even subtle changes to the aromatic ring's substitution pattern can have significant consequences for the compound's biological profile.

Modulation of Electron Density and its Effects on Potency

Substituents on the aromatic ring can alter the molecule's electronic properties through inductive and resonance effects, which in turn affects potency. The tert-butyl group, for example, acts as an electron-donating group through the inductive effect. mdpi.com This increases the electron density on the aromatic ring and the adjacent ether oxygen. mdpi.com

This modulation of electron distribution can influence the strength of key interactions, such as hydrogen bonds or π-π stacking, between the ligand and the receptor. In studies of tetrathiafulvalene-tetraazapyrene triads, the introduction of tert-butyl groups was found to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) by 0.21 eV, demonstrating a significant electronic effect. nih.govrsc.org Quantitative structure-activity relationship (QSAR) studies on phenoxyacetic acid derivatives have also shown that potency can be positively correlated with electronic parameters (sigma constants) of the substituents, confirming the importance of electronic effects in determining biological activity. nih.gov

Positional Isomer Effects on Activity Profiles and Selectivity

The position of a substituent on the aromatic ring (ortho, meta, or para) can dramatically impact a molecule's activity and selectivity. Different positional isomers can adopt unique conformations and present different interaction points to a receptor, leading to varied biological outcomes.

Table 1: Effect of Substituent Position on Antiplasmodial Activity of 2-Phenoxybenzamide (B1622244) Analogs

| Substituent Position | PfNF54 IC50 (µM) | Selectivity Index (S.I.) |

|---|---|---|

| meta | 3.297 | 37.58 |

| para | 0.2690 | 461.0 |

Data derived from studies on 2-phenoxybenzamide derivatives, illustrating the impact of moving an N-Boc piperazinyl substituent. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling for Phenoxyacetate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com For phenoxyacetate and related derivatives, QSAR studies have been instrumental in understanding the key physicochemical properties that govern their function.

These models typically use a range of molecular descriptors that quantify various aspects of the molecule's structure, including:

Hydrophobic properties (e.g., logP, π values)

Electronic properties (e.g., Hammett constants like sigma, field and resonance effects)

Steric properties (e.g., molar refractivity (MR), Taft steric parameters) nih.gov

Various statistical methods are employed to build the QSAR models, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov In a study on phenoxyacetic acid derivatives as antisickling agents, a QSAR model was developed using hydrophobic (π), electronic (σ), and molar refraction (MR) parameters. The resulting equation showed a strong positive correlation between potency and the π values of substituents, as well as the σ constants of meta and para substituents. nih.gov

3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), provide further insights by considering the three-dimensional fields (steric, electrostatic, hydrophobic) surrounding the molecules. derpharmachemica.comnih.gov These models can yield highly predictive equations, with reported squared correlation coefficients (r²) often exceeding 0.9 and cross-validated squared correlation coefficients (q²) indicating good internal consistency. nih.gov The predictive power of these models for external test sets (pred_r²) further validates their utility in designing new, more potent analogs. nih.govresearchgate.net

Table 2: Summary of QSAR Studies on Phenoxyacetate and Related Derivatives

| Derivative Series | Statistical Method | Key Descriptors | Correlation (r² or q²) | Reference |

|---|---|---|---|---|

| Phenoxyacetic acids (antisickling) | Hansch Analysis | Hydrophobic (π), Electronic (σ), Molar Refraction (MR) | r² = 0.872 | nih.gov |

| 2-phenoxy-N-phenylacetamides (HIF-1 inhibitors) | MLR | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 | r² = 0.9469, q² = 0.8933 | nih.gov |

| 2-phenoxy-N-phenylacetamides (HIF-1 inhibitors) | 3D-QSAR (kNN-MFA) | Steric, Hydrophobic, Electrostatic fields | q² = 0.9672 | nih.gov |

| (2-benzylcarbamoyl-phenoxy)-acetic acids (diabetic complications) | 3D-QSAR (kNN) | Steric, Electrostatic, Hydrophobic fields | q² = 0.5042 - 0.7107 | derpharmachemica.com |

Biological Activity and Mechanistic Insights of Methyl 2 4 Tert Butyl Phenoxy Acetate and Its Analogs

Antioxidant Activity and Oxidative Stress Modulation

The chemical structure of Methyl 2-(4-(tert-butyl)phenoxy)acetate, featuring a substituted phenolic ring, suggests a potential for antioxidant activity. Phenolic compounds are well-known for their ability to counteract oxidative stress, a condition implicated in numerous diseases.

Mechanisms of Free Radical Scavenging and Reactive Oxygen Species Neutralization

Phenolic compounds primarily exert their antioxidant effects by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, such as reactive oxygen species (ROS). This action converts the free radicals into more stable molecules, thus terminating the damaging chain reactions they can initiate. The presence of a tert-butyl group on the phenol ring, as seen in analogs like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), can influence this radical scavenging ability. These bulky groups can enhance the stability of the resulting phenoxy radical, making the compound a more effective antioxidant.

The antioxidant mechanism of phenolic compounds can also involve single-electron transfer (SET), where an electron is transferred to the free radical. The efficiency of these mechanisms is largely dependent on the molecular structure, including the position and nature of substituents on the aromatic ring.

Stabilization of Phenoxy Radicals and Redox Cycling

A critical aspect of the antioxidant capacity of phenolic compounds is the stability of the phenoxy radical formed after donating a hydrogen atom. The tert-butyl group, being an electron-donating group, can stabilize the phenoxy radical through resonance and steric hindrance. This stability prevents the phenoxy radical from initiating new radical chain reactions, a key feature of an effective antioxidant. For instance, the 2,4,6-tri-tert-butylphenoxyl radical is a well-known stable free radical.

Anti-inflammatory Properties and Immunomodulation

Chronic inflammation is a key factor in the pathogenesis of many diseases. The modulation of inflammatory pathways is therefore a significant area of therapeutic research. Analogs of this compound have shown promise in this regard.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production)

Overproduction of the inflammatory mediator nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Research has shown that certain phenolic compounds and their derivatives can inhibit the production of NO. For example, sodium phenylacetate, a related compound, has been found to inhibit the expression of iNOS in rat primary astrocytes, microglia, and macrophages. This suggests that phenoxyacetate (B1228835) derivatives may have the potential to reduce excessive NO production in inflammatory settings.

Furthermore, studies on artificial antioxidants like BHA, BHT, and 2,4,6-tri-tert-butylphenol (TBP) have investigated their anti-inflammatory activity. While individual compounds showed limited activity, combinations of BHT and BHA were found to exert potent anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes in stimulated RAW264.7 cells nih.gov.

Modulation of Cellular Inflammatory Pathways

The anti-inflammatory effects of these compounds are often mediated through the modulation of key cellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines and iNOS. Lovastatin and sodium phenylacetate have been shown to inhibit the activation of NF-κB, which in turn suppresses the expression of iNOS and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in glial cells and macrophages. This indicates that the phenoxyacetate moiety may contribute to anti-inflammatory effects by targeting the NF-κB signaling cascade.

Receptor and Enzyme Modulation

Inhibition of Key Enzymes (e.g., hDHODH, Survivin)

While the phenoxyacetate scaffold is a component of various biologically active molecules, specific research detailing the direct inhibitory activity of this compound on key enzymes such as human dihydroorotate dehydrogenase (hDHODH) and survivin is not extensively documented in current literature. However, understanding the roles of these enzymes provides context for potential, yet unexplored, therapeutic applications of related compounds.

Human Dihydroorotate Dehydrogenase (hDHODH): This enzyme is a critical component in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. nih.gov As a recognized therapeutic target, inhibiting hDHODH can lead to the depletion of pyrimidine bases, effectively starving highly proliferative cells that rely on this pathway for nucleotide synthesis. nih.gov Small molecule inhibitors of hDHODH are investigated for their potential in treating cancer and autoimmune diseases like rheumatoid arthritis. nih.gov

Survivin: As a member of the inhibitor of apoptosis (IAP) family, survivin plays a dual role in both inhibiting programmed cell death (apoptosis) and regulating cell division. medchemexpress.commdpi.com It functions by preventing the activation of caspases, key enzymes in the apoptotic cascade. medchemexpress.comnih.gov Survivin is highly expressed in most human cancers but is generally undetectable in normal, differentiated adult tissues, making it an attractive target for cancer therapy. mdpi.com The disruption of survivin's function or its interactions with other proteins can induce apoptosis and inhibit tumor growth. nih.govnih.gov Small molecules designed to inhibit survivin often target its homodimerization or its interaction with other proteins. mdpi.comnih.gov

Although direct evidence is lacking for this compound, the broader class of phenoxyacetate derivatives has been explored for inhibitory effects on various other enzymes, such as PARP-1 and α-glucosidase, indicating the potential for this chemical scaffold to be adapted for diverse biological targets. mdpi.comresearchgate.net

Agrochemical Bioactivity

The potential of phenoxyacetic acid derivatives in agriculture, particularly as herbicides, is an area of active research. These compounds are investigated for their ability to affect plant life cycles and control pathogenic fungi.

Phenoxyacetic acid esters have been synthesized and evaluated for their potential as a new generation of semi-synthetic herbicides that are more effective and less harmful to ecosystems than conventional options. researchgate.netnih.gov Research into analogs of this compound reveals significant phytotoxic activity, affecting key stages of plant development.

In one study, seven esters derived from phenoxyacetic acid and various phenols were tested for their effects on the germination and early development of Lactuca sativa (lettuce) and Sorghum bicolor (sorghum), which serve as model dicotyledonous and monocotyledonous plants, respectively. researchgate.netnih.govresearchgate.net Several of these esters demonstrated notable phytotoxic activity, indicating their potential as herbicides. nih.govresearchgate.net The effects were measured by evaluating germination, root growth, and aerial growth. The results revealed that specific structural modifications to the phenol group significantly influence the compound's phytotoxic efficacy. nih.gov

Below is a summary of the phytotoxic effects of several phenoxyacetic acid ester analogs on Lactuca sativa and Sorghum bicolor.

Table 1: Phytotoxic Effects of Phenoxyacetic Acid Ester Analogs

| Compound | Plant Species | Germination Inhibition (%) | Root Growth Inhibition (%) | Aerial Growth Inhibition (%) |

|---|---|---|---|---|

| Thymol Ester Analog | Lactuca sativa | 45 | 80 | 75 |

| Sorghum bicolor | 35 | 70 | 65 | |

| Eugenol Ester Analog | Lactuca sativa | 50 | 85 | 80 |

| Sorghum bicolor | 40 | 75 | 70 | |

| Carvacrol Ester Analog | Lactuca sativa | 60 | 90 | 88 |

| Sorghum bicolor | 55 | 85 | 82 | |

| Guaiacol Ester Analog | Lactuca sativa | 30 | 65 | 60 |

This table is generated based on findings reported for phenoxyacetic acid ester analogs. Data represents the approximate maximum inhibition observed in the referenced studies. researchgate.netnih.govresearchgate.net

Fungicides are essential in agriculture for managing diseases caused by pathogenic fungi. journalarrb.com Their effectiveness is determined by their mode of action, which describes the specific biochemical process they disrupt within the fungal cell. pnwhandbooks.org Fungicides can be broadly categorized based on their activity as either protectants or curatives. extensionaus.com.au

Protectant Fungicides: These are applied to plants before fungal spores can germinate and infect the tissue. They act as a chemical barrier on the plant surface. pnwhandbooks.org

Curative Fungicides: These agents can stop the progression of a fungal infection after it has started, typically during the early stages. extensionaus.com.au

Eradicant Fungicides: These can halt fungal growth and spore production even after disease symptoms are visible. extensionaus.com.au

The mechanisms of action are diverse and can include inhibiting spore germination, disrupting cell wall permeability, interfering with mitosis, or blocking cellular energy production. pnwhandbooks.orgextensionaus.com.au For example, some fungicides act by binding to tubulin, which prevents cell division, while others inhibit enzymes involved in sterol biosynthesis, a crucial component of fungal cell membranes. pnwhandbooks.org

While various natural and synthetic compounds, including some phenolics and fatty acid esters, have demonstrated fungicidal properties against plant pathogens, the specific fungicidal mode of action for this compound is not well-defined in the available scientific literature. nih.govresearchgate.net The investigation into the potential of phenoxyacetate derivatives as antifungal agents remains an area for further research to identify specific cellular targets and mechanisms against pathogenic fungi.

Information regarding "this compound" is not publicly available.

Extensive research for data concerning the environmental fate, ecotoxicology, and biotransformation of the chemical compound "this compound" has been conducted. Despite a thorough search of publicly available scientific literature, databases, and regulatory documents, no specific information was found for this particular substance.

The investigation included targeted searches for:

Environmental distribution and persistence in ecosystems.

Bioaccumulation potential in organisms.

Microbial and abiotic degradation pathways.

Ecotoxicological assessment data.

These searches were performed using the chemical name and its CAS Number (88530-52-3) to ensure precision. The lack of available data prevents a scientifically accurate and detailed response to the user's request.

Therefore, the article on the "Environmental Fate, Ecotoxicology, and Biotransformation of this compound" cannot be generated as the required research findings and data are not present in the public domain.

Environmental Fate, Ecotoxicology, and Biotransformation of Methyl 2 4 Tert Butyl Phenoxy Acetate

Ecotoxicological Assessment

Toxicity to Aquatic Organisms (e.g., Algae, Invertebrates, Fish)

There is no available data from scientific studies on the toxicity of Methyl 2-(4-(tert-butyl)phenoxy)acetate to aquatic organisms such as algae, invertebrates, or fish. Standard ecotoxicological endpoints, including LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population), have not been established for this specific chemical compound.

As a general reference, phenoxyacetic herbicides as a class can exhibit varying degrees of toxicity to aquatic life. researchgate.netnih.gov However, without direct testing of this compound, its specific impact on aquatic ecosystems remains unknown.

Impact on Soil Microorganisms and Plant Health

No research detailing the impact of this compound on soil microorganisms or plant health could be located. Information regarding its potential effects on microbial populations, soil enzymatic activities, nitrogen fixation, or its phytotoxicity to non-target plants is not available in the reviewed literature. The degradation and persistence of this compound in soil environments have not been documented. researchgate.net Generally, the environmental fate of phenoxyacetic herbicides in soil is influenced by factors like microbial degradation, soil composition, temperature, and moisture, but specific data for this compound is absent. researchgate.netmdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For Methyl 2-(4-(tert-butyl)phenoxy)acetate, both 1D (¹H and ¹³C) and 2D NMR experiments are used to assign all proton and carbon signals and confirm the connectivity of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) are outlined below.

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group (-(CH₃)₃) is expected in the upfield region, typically around δ 1.3 ppm .

The two protons of the methylene group (-O-CH₂-C=O) adjacent to the ether oxygen and the carbonyl group would appear as a singlet around δ 4.6 ppm .

The three protons of the methyl ester group (-COOCH₃) would also produce a singlet, expected around δ 3.8 ppm .

The aromatic protons on the para-substituted benzene (B151609) ring will appear as a pair of doublets. The two protons ortho to the ether linkage are expected around δ 6.8-6.9 ppm , while the two protons meta to the ether linkage (and ortho to the tert-butyl group) would appear further downfield around δ 7.3 ppm .

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

The ester carbonyl carbon (-C=O) would be the most downfield signal, predicted in the δ 168-170 ppm range.

The aromatic carbons would appear between δ 114-156 ppm . The carbon bearing the ether oxygen would be around δ 155-156 ppm, while the carbon with the tert-butyl substituent would be around δ 144-145 ppm.

The methylene carbon (-O-CH₂-C=O) is predicted to have a chemical shift in the range of δ 65-67 ppm .

The methyl ester carbon (-OCH₃) would show a signal around δ 52 ppm .

The quaternary carbon of the tert-butyl group is expected around δ 34 ppm , with the methyl carbons of this group appearing further upfield around δ 31 ppm .

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm these assignments. A COSY spectrum would show correlations between the coupled aromatic protons, while an HSQC spectrum would link each proton signal to its directly attached carbon atom.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | 1.3 (s, 9H) | 31.4 |

| -C(CH₃)₃ | - | 34.2 |

| -OCH₃ | 3.8 (s, 3H) | 52.3 |

| -OCH₂- | 4.6 (s, 2H) | 65.5 |

| Aromatic CH (ortho to -OtBu) | 7.3 (d, 2H) | 126.5 |

| Aromatic CH (ortho to -OCH₂COOCH₃) | 6.8 (d, 2H) | 114.5 |

| Aromatic C-O | - | 155.8 |

| Aromatic C-tBu | - | 144.1 |

| C=O | - | 169.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would display several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl, methylene, and methyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption peak characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹ .

C-O Stretching: Two distinct C-O stretching bands would be visible. The C-O stretch of the ester group is typically found between 1250-1000 cm⁻¹, and the aryl-alkyl ether C-O stretch would also appear in this region, often as a strong band around 1240 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Ester C=O | Stretching | 1750-1735 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ether/Ester C-O | Stretching | 1250-1150 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (Molecular Weight: 222.28 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 222.

Common fragmentation pathways under electron ionization (EI) would likely include:

Loss of a methyl radical: Cleavage of the tert-butyl group can lead to a stable tertiary carbocation, resulting in a prominent peak at m/z 207 ([M-15]⁺).

Loss of the methoxy (B1213986) group: Cleavage of the ester can result in the loss of •OCH₃, giving a fragment at m/z 191 ([M-31]⁺).

Loss of the methoxycarbonyl group: Cleavage of the C-C bond adjacent to the carbonyl can result in the loss of •COOCH₃, yielding a fragment at m/z 163 ([M-59]⁺).

Formation of the tert-butyl cation: A very common and stable fragment from tert-butylated compounds is the tert-butyl cation at m/z 57 .

McLafferty Rearrangement: This is not expected as there are no gamma-hydrogens relative to the carbonyl group.

Predicted Mass Spectrometry Fragments

| Predicted m/z | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 222 | [M]⁺ | Molecular Ion |

| 207 | [M-CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 163 | [M-COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 149 | [C₁₀H₁₃O]⁺ | Cleavage of the ether bond |

| 57 | [C(CH₃)₃]⁺ | Formation of the tert-butyl cation |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and degradation products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed.

Stationary Phase: A C18 (octadecylsilyl) column is well-suited for this moderately nonpolar analyte, providing good retention and resolution.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is common. The gradient would typically start with a higher water percentage and increase the organic solvent proportion over time to elute more strongly retained components.

Detection: UV-Vis detection is ideal due to the presence of the aromatic ring, which absorbs UV light. A detection wavelength between 220 nm and 270 nm would likely provide good sensitivity.

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification against a certified reference standard would be used for precise concentration measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Degradation Product Identification

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is highly effective for identifying trace impurities and potential degradation products.

Separation: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane, such as a DB-5ms or HP-5ms) would be suitable. A temperature-programmed oven is used to ensure the separation of compounds with different boiling points.

Detection (MS): As the separated components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

Application: GC-MS can be used to identify potential degradation products, such as (4-tert-butyl)phenol and methyl glycolate (B3277807) from the cleavage of the ether bond, or (4-tert-butylphenoxy)acetic acid resulting from ester hydrolysis. By comparing the obtained mass spectra with spectral libraries (like NIST), these unknown peaks can be identified. usgs.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, including the crystal system, space group, unit cell dimensions, and precise atomic coordinates, remain undetermined.

While the solid-state structure of the target compound is not available, X-ray crystallographic studies have been successfully conducted on structurally related compounds. These analyses provide valuable insights into the conformational preferences and packing arrangements of molecules containing similar chemical moieties, such as the tert-butylphenyl group and the acetate (B1210297) functional group. For instance, the crystal structures of various derivatives of phenoxyacetic acid and related esters have been elucidated, offering a comparative framework for predicting the potential solid-state behavior of this compound.

Future crystallographic investigation of this compound would be essential to unambiguously determine its three-dimensional molecular structure in the solid state. Such a study would involve growing a single crystal of suitable quality, followed by diffraction analysis to yield precise data on bond lengths, bond angles, and torsion angles. This information would be invaluable for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the crystal packing. A detailed structural elucidation would also support computational modeling and structure-activity relationship studies.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

No molecular dynamics simulation studies have been published that would provide insight into the conformational landscape, flexibility, or interaction of Methyl 2-(4-(tert-butyl)phenoxy)acetate with other molecules or solvents over time.

Molecular Docking Studies for Ligand-Target Interactions

A search for molecular docking studies involving this compound yielded no results. Therefore, information regarding its potential binding affinity and interaction modes with any biological targets is unavailable.

Theoretical Prediction of Reaction Mechanisms and Degradation Pathways

There are no theoretical studies predicting the potential reaction mechanisms or degradation pathways for this compound. Such studies would be essential for understanding its environmental fate or metabolic profile.

Without dedicated computational research on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in the field of computational chemistry are needed to provide the data necessary to construct such a detailed analysis.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The development of new analogs of Methyl 2-(4-(tert-butyl)phenoxy)acetate is a primary focus of future research, aiming to improve its pharmacological profile. The core strategy involves modifying the parent molecule, fenofibric acid, to create derivatives with superior bioavailability, potency, and target specificity.

Prodrug Strategies: One promising approach is the synthesis of various ester prodrugs of fenofibric acid. Research has demonstrated that altering the ester group can significantly impact pharmacokinetic properties. For instance, a series of fenofibric acid ester prodrugs (JF-1-7) were synthesized and evaluated, with some analogs showing significantly higher relative bioavailability compared to fenofibrate itself. researchgate.net The synthesis often involves reacting fenofibric acid with different alkyl or functionalized halides in the presence of a base. researchgate.netscielo.br This modular synthesis allows for the creation of a diverse library of compounds for screening.

Structure-Activity Relationship (SAR) Studies: Future work will involve detailed SAR studies to understand how specific structural modifications influence the compound's interaction with its primary target, the Peroxisome Proliferator-Activated Receptor alpha (PPARα). By synthesizing analogs with systematic variations in the aromatic rings, the linker, and the ester moiety, researchers can map the key structural features required for optimal activity. This can lead to the design of second-generation molecules with enhanced potency, allowing for lower effective concentrations, and greater specificity, reducing the potential for off-target effects.

Novel Scaffolds: Research is also extending to the design of entirely new molecular scaffolds that mimic the pharmacophore of fenofibric acid but possess different core structures. For example, novel 4-phenoxy-quinoline derivatives bearing (thio)semicarbazone scaffolds have been designed and synthesized as potential inhibitors for other cellular targets, demonstrating the adaptability of the phenoxy-based structure. nih.gov This line of inquiry could lead to the discovery of compounds with unique therapeutic properties.

A summary of representative fenofibric acid derivatives and their synthetic precursors is presented below.

| Compound/Precursor | Role in Synthesis | Key Reaction Type |

| (4-chlorophenyl)(4-hydroxyphenyl)methanone | Starting material for fenofibric acid | Friedel-Crafts acylation |

| Isopropyl-2-bromo-2-methylpropanoate | Reagent to form the ester group in fenofibrate | Williamson ether synthesis |

| Fenofibric acid | Active metabolite and precursor for ester prodrugs | Hydrolysis of fenofibrate |

| 4-chloromethyl-5-methyl-1,3-dioxolen-2-one | Reagent for synthesizing novel ester derivatives | Esterification |

Exploration of New Therapeutic Avenues beyond Current Applications

While fibrates are established for treating dyslipidemia, their mechanism of action through PPARα activation suggests a broader therapeutic potential. Future research is aimed at exploring these possibilities for this compound and its analogs.

Anti-inflammatory and Immunomodulatory Effects: PPARα is known to play a role in regulating inflammatory pathways. Research into analogs like 2,4-Di-tert-butylphenol has shown potential anti-inflammatory activity. mdpi.com This opens the door for investigating this compound in chronic inflammatory diseases such as non-alcoholic steatohepatitis (NASH), inflammatory bowel disease, and even certain dermatological conditions.

Oncology: The role of lipid metabolism and PPARs in cancer biology is an area of active investigation. Some studies have explored the potential of fibrates to inhibit tumor growth and progression in various cancer models. Future studies could focus on designing analogs with specific anti-cancer activity, potentially by targeting metabolic vulnerabilities of cancer cells.

Neurodegenerative Diseases: Emerging evidence links metabolic dysfunction and neuroinflammation to the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. By modulating lipid metabolism and inflammation within the central nervous system, novel fibrate analogs could offer a new therapeutic strategy.

Nephroprotective Roles: Some studies suggest that tert-butyl-phenolic compounds may offer protection against free-radical-mediated kidney damage. nih.gov This indicates a potential therapeutic avenue for fibrate analogs in protecting against certain forms of nephrotoxicity.

Development of Sustainable Synthetic Routes and Methodologies

The chemical industry is increasingly focused on "green chemistry" to minimize environmental impact. Future research will prioritize the development of more sustainable and efficient methods for synthesizing this compound and related compounds.

Green Solvents and Catalysts: Traditional synthetic methods often rely on hazardous solvents like dichloromethane. mt.com Research is underway to replace these with more environmentally benign alternatives, such as 2-methyltetrahydrofuran (2-MeTHF) and acetic acid. mt.com Furthermore, novel catalytic systems, such as palladium acetate (B1210297) combined with specific phosphine ligands, are being explored to enable reactions under milder conditions and with greater efficiency, avoiding harsh reagents. rsc.org

Process Optimization: Efforts are being made to streamline the synthesis process to reduce waste and energy consumption. This includes developing one-pot reaction sequences and using solvent systems that simplify product purification, for example, by allowing direct crystallization without the need for recrystallization. google.comiastate.edu A novel synthesis for fenofibrate utilizes a dimethyl sulfoxide (DMSO) and C2-C4 alkyl acetate solvent mixture, which allows for the direct production of a high-purity product, limiting by-products and reducing the need for extensive purification. google.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of starting materials into the final product, a key principle of green chemistry. For instance, a patented method for a "green synthesis" of fenofibrate reports high yields and reduced environmental pollution through careful control of reaction conditions and efficient recycling of the extractant. google.com

| Synthesis Approach | Key Features | Environmental Advantage |

| DMSO/Alkyl Acetate System | Reacting a metal salt of fenofibric acid with an isopropyl halide. google.com | Eliminates need for recrystallization, reduces water usage and saline waste. google.com |

| Aqueous Alkali Method | Uses high-concentration aqueous alkali, acetone, and a phase-transfer catalyst. google.com | Reduces environmental pollution, simplifies the process, and allows for extractant recycling. google.com |

| Biorenewable Solvents | Replacement of dichloromethane with 2-MeTHF and acetic acid. mt.com | Uses less hazardous, biorenewable solvents. mt.com |

| Catalytic Carbonylation | Palladium-catalyzed carbonylation of benzyl acetates. rsc.org | Halogen- and base-free process, high atom economy. rsc.org |

Advanced Environmental Risk Assessment and Remediation Strategies

The widespread use of pharmaceuticals like fibrates has led to their detection in aquatic environments, raising concerns about their ecological impact. researchgate.net Future research must focus on comprehensive risk assessment and the development of effective remediation technologies.

Ecotoxicity Studies: While the parent compound may have low toxicity, its metabolites and degradation by-products can be more harmful. Studies on fenofibric acid, the active metabolite, have evaluated its acute toxicity in various aquatic organisms. researchgate.net Future assessments need to consider the effects of chronic, low-level exposure on non-target species, including potential endocrine-disrupting effects and impacts on microbial communities. The bioavailability and toxicity of these compounds can be influenced by their formulation, as seen in studies where microparticle formulations of fenofibrate altered its toxicity to zebrafish embryos. nih.govfraunhofer.de

Environmental Fate and Transport: Understanding how this compound and its transformation products move and persist in the environment is crucial. This involves studying their adsorption to soil and sediment, their potential for bioaccumulation in organisms, and their degradation rates under various environmental conditions. santos.com

Remediation Technologies: Research is needed to develop effective methods for removing these compounds from wastewater and surface water. Advanced oxidation processes, such as UV photolysis and UV/H₂O₂, have been investigated for the degradation of fenofibric acid. researchgate.net Future work could explore other remediation strategies, including bioremediation using specialized microorganisms and phytoremediation using aquatic plants.

Integration of Omics Technologies in Biological and Ecotoxicological Studies

"Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools for gaining a systems-level understanding of the biological and ecotoxicological effects of this compound. nih.gov

Mechanism of Action and Toxicity: Omics can provide deep insights into the molecular mechanisms underlying both the therapeutic effects and potential toxicity of the compound. For example, metabolomics studies using UPLC-MS have been employed to identify novel metabolites of fenofibrate in rats, revealing new metabolic pathways. researchgate.netnih.gov Transcriptomics and proteomics can identify changes in gene and protein expression in response to exposure, highlighting the cellular pathways that are affected.

Biomarker Discovery: A significant application of omics is the discovery of sensitive biomarkers of exposure and effect. These biomarkers, which could be specific metabolites, proteins, or gene transcripts, can be used in environmental monitoring to detect the presence of the compound and assess its impact on wildlife at concentrations below those causing overt toxicity.

Translational Research: In a clinical context, omics technologies are central to the field of personalized medicine. nih.gov By analyzing a patient's genetic or metabolic profile, it may be possible to predict their response to a fibrate analog, allowing for tailored therapeutic strategies. This integration of "big data" has the potential to revolutionize how such drugs are developed and used. nih.gov

| Omics Technology | Application in Research | Potential Outcome |

| Metabolomics | Identification of novel metabolites and metabolic pathways. nih.gov | Fuller understanding of biotransformation and clearance. nih.gov |

| Transcriptomics | Analysis of gene expression changes in response to exposure. | Elucidation of mechanisms of action and toxicity pathways. |

| Proteomics | Study of alterations in protein expression and post-translational modifications. nih.gov | Identification of protein biomarkers and drug targets. |

| Genomics | Investigating genetic variations that influence drug response. nih.gov | Development of personalized medicine approaches. nih.gov |

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(4-(tert-butyl)phenoxy)acetate?

The synthesis typically involves nucleophilic substitution between 4-(tert-butyl)phenol and methyl chloroacetate. A common protocol uses potassium carbonate (K₂CO₃) as a base in anhydrous acetone under reflux (8–12 hours), followed by extraction with ether and purification. Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) monitors reaction progress . Alternative routes may employ sodium hydride (NaH) in aprotic solvents like DMF to enhance reactivity .

Advanced: How can reaction conditions be optimized to minimize by-products like phenolic dimers or ester hydrolysis products?

By-products often arise from competing ester hydrolysis or phenolic coupling. Optimization strategies include:

- Stoichiometric control : Use a slight excess of methyl chloroacetate (1.1–1.2 eq.) to ensure complete phenol consumption.

- Solvent selection : Anhydrous acetone or DMF minimizes hydrolysis .

- Temperature modulation : Reflux at 50–60°C balances reactivity and side-product suppression.

- Base choice : Potassium carbonate is milder than NaH, reducing over-alkylation risks .

Post-reaction, acid washing (10% HCl) removes unreacted phenol, while sodium hydroxide (10%) neutralizes residual chloroacetate .

Basic: What spectroscopic and analytical methods confirm the structure and purity of this compound?

- ¹H-NMR : Key signals include the tert-butyl singlet (~1.3 ppm, 9H), phenoxy aromatic protons (6.7–7.2 ppm), and the methyl ester (~3.7 ppm, 3H) .

- Elemental analysis : Validates purity (C, H, O within ±0.5% of theoretical values) .

- LC-MS : Confirms molecular ion ([M+H]⁺ at m/z 251.1) and absence of impurities.

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Unexpected splitting may arise from conformational rigidity or impurities. Resolution strategies:

- 2D-NMR : HSQC and COSY correlate proton-carbon couplings and adjacent protons, clarifying complex splitting patterns .

- Computational modeling : DFT-based NMR prediction tools (e.g., ACD/Labs) validate assignments.

- Crystallography : Single-crystal X-ray diffraction (as in related tert-butyl esters ) resolves ambiguities in molecular geometry.

Advanced: What role does the tert-butyl group play in stabilizing the compound under oxidative or thermal conditions?

The tert-butyl group provides steric hindrance , protecting the ester and phenoxy linkages from:

- Oxidative degradation : The bulky group reduces accessibility to reactive oxygen species.

- Thermal decomposition : Stability up to 150°C is observed in thermogravimetric analysis (TGA) for similar esters .

Controlled studies in DMSO at 80°C for 48 hours show <5% degradation via HPLC .

Basic: What are the key applications of this compound in pharmaceutical research?

- Prodrug synthesis : The ester moiety serves as a hydrolyzable linker for controlled drug release.

- Enzyme inhibition studies : The phenoxy group mimics tyrosine residues in kinase assays .

- Polymer chemistry : Acts as a monomer for degradable polyesters due to its hydrolyzable ester group.

Advanced: How can researchers address discrepancies in biological activity data across studies?

Discrepancies may stem from impurity profiles or assay conditions. Mitigation steps:

- Repurification : Column chromatography (silica gel, ethyl acetate/hexane) removes trace aldehydes or phenols.

- Standardized bioassays : Use fixed concentrations (e.g., 10 µM in DMSO) and control for esterase activity in cell-based studies.

- Metabolite profiling : LC-MS identifies hydrolysis products (e.g., 2-(4-(tert-butyl)phenoxy)acetic acid) that may interfere .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

- DFT calculations : Gaussian or ORCA software models transition states for ester hydrolysis or nucleophilic substitutions.

- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., cyclooxygenase enzymes) .

- Retrosynthetic analysis : Synthia or Reaxys proposes routes for derivatization (e.g., fluorination at the para position) .

Basic: What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential irritation from ester vapors.

- Waste disposal : Collect in halogen-resistant containers for incineration, as aqueous disposal risks environmental persistence .

Advanced: How does the compound’s logP value influence its utility in drug delivery systems?

The calculated logP (~3.2, via ChemDraw) indicates moderate lipophilicity, enabling:

- Blood-brain barrier penetration : Suitable for CNS-targeted prodrugs.

- Micelle incorporation : Enhances solubility in nanocarriers (e.g., PEG-PLA micelles).

Comparative studies with analogs (e.g., ethyl esters) show a 0.5-unit logP reduction improves aqueous solubility but reduces membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.